N-cyclopentyl-4-methyl-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide N-cyclopentyl-4-methyl-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Brand Name: Vulcanchem
CAS No.: 1111214-69-7
VCID: VC4629316
InChI: InChI=1S/C24H25N5O2S/c1-15-6-5-7-16(12-15)14-32-24-27-26-23-28(2)22(31)19-11-10-17(13-20(19)29(23)24)21(30)25-18-8-3-4-9-18/h5-7,10-13,18H,3-4,8-9,14H2,1-2H3,(H,25,30)
SMILES: CC1=CC(=CC=C1)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3C
Molecular Formula: C24H25N5O2S
Molecular Weight: 447.56

N-cyclopentyl-4-methyl-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

CAS No.: 1111214-69-7

VCID: VC4629316

Molecular Formula: C24H25N5O2S

Molecular Weight: 447.56

* For research use only. Not for human or veterinary use.

N-cyclopentyl-4-methyl-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide - 1111214-69-7

Description

N-cyclopentyl-4-methyl-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H- triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound with significant potential in medicinal chemistry. It belongs to a class of compounds known for their diverse biological activities, particularly as inhibitors of various enzymes and receptors in cellular signaling pathways. This compound's structure suggests potential applications in pharmacology, especially in targeting specific protein kinases and other therapeutic areas.

Synthesis and Chemical Reactions

The synthesis of N-cyclopentyl-4-methyl-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H- triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps that typically include various chemical reactions under specific conditions (temperature, solvents, catalysts). These conditions vary based on the methods employed in laboratory settings or industrial synthesis.

Chemical ReactionPurpose
Condensation ReactionsForming key bonds within the molecule
Cyclization ReactionsCreating ring structures essential for biological activity
Substitution ReactionsModifying functional groups for enhanced pharmacological properties

These reactions are crucial for modifying the compound to enhance its pharmacological properties or facilitate its use in drug development processes.

Mechanism of Action

The mechanism of action primarily involves inhibiting specific enzymes or receptors involved in cellular signaling pathways. Understanding these mechanisms is crucial for developing targeted therapies that can effectively treat diseases such as cancer or inflammatory disorders.

Potential Therapeutic Applications

Given its structural features and potential biological activities:

  • Cancer Treatment: Inhibiting protein kinases involved in cancer cell proliferation.

  • Inflammatory Disorders: Targeting pathways responsible for inflammation reduction.

  • Neurological Conditions: Potentially modulating neurotransmitter systems.

Research Findings and Future Directions

Continued research into this compound could lead to significant advancements in therapeutic strategies across multiple medical disciplines:

Current Challenges

Despite promising potential:

  • Limited data on toxicity profiles.

  • Need for comprehensive studies on bioavailability and metabolism.

Future Studies

Future research should focus on:

In Vivo Studies

Conducting animal model studies to assess efficacy and safety profiles.

Clinical Trials

Initiating phase I clinical trials if preclinical results are favorable.

CAS No. 1111214-69-7
Product Name N-cyclopentyl-4-methyl-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Molecular Formula C24H25N5O2S
Molecular Weight 447.56
IUPAC Name N-cyclopentyl-4-methyl-1-[(3-methylphenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Standard InChI InChI=1S/C24H25N5O2S/c1-15-6-5-7-16(12-15)14-32-24-27-26-23-28(2)22(31)19-11-10-17(13-20(19)29(23)24)21(30)25-18-8-3-4-9-18/h5-7,10-13,18H,3-4,8-9,14H2,1-2H3,(H,25,30)
SMILES CC1=CC(=CC=C1)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3C
Solubility not available
PubChem Compound 50774428
Last Modified Aug 17 2023

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